7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine
説明
The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine features a purine core substituted at the 6-position with a piperazine linker, which is further connected to a 1-methylpyrazolo[3,4-d]pyrimidine moiety.
特性
IUPAC Name |
1-methyl-4-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-23-10-21-13-12(23)16(20-8-17-13)26-5-3-25(4-6-26)15-11-7-22-24(2)14(11)18-9-19-15/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUFMINWLGYOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression, leading to the arrest of cell division. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The downstream effects include a reduction in cell proliferation and an increase in cell death, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range. The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells.
生化学分析
Biochemical Properties
The compound 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation. This interaction with CDK2 suggests that the compound may have significant effects on cellular processes, particularly those related to cell division and growth.
Cellular Effects
In cellular studies, 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116. This suggests that the compound may have potential as a therapeutic agent in the treatment of certain types of cancer.
Molecular Mechanism
The molecular mechanism of action of 7-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-7H-purine appears to involve the inhibition of CDK2. This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from carrying out its normal function.
類似化合物との比較
Structural Analogues and Core Modifications
The compound’s uniqueness lies in its hybrid purine-pyrazolopyrimidine-piperazine architecture. Below is a comparative analysis with structurally related compounds from diverse sources:
Table 1: Structural and Functional Comparison
Key Differentiators
Core Flexibility vs. Rigidity: The target compound’s purine core allows for hydrogen bonding akin to natural nucleotides, whereas pyrazino-pyrimidinone derivatives (EP 2023) prioritize planar aromaticity for stacking interactions . Pyrazolo-triazolo-pyrimidines (Molecules 2014) exhibit fused triazole rings, increasing rigidity but limiting conformational adaptability compared to the target’s piperazine linker .
Substituent Effects: The 7-methyl group on the purine ring enhances lipophilicity, contrasting with the polar carboxylic acid substituent in EN300-01639’s oxazolo-pyrimidinone derivatives . Piperazine substituents in EP 2023 derivatives (e.g., 4-methyl, 4-ethyl) suggest that alkylation balances solubility and membrane permeability, a strategy mirrored in the target compound’s 1-methylpyrazolopyrimidine group .
Synthetic Challenges: Isomerization observed in Molecules 2014’s pyrazolo-triazolo-pyrimidines highlights stability issues absent in the target compound due to its non-fused, modular design .
Pharmacological Considerations (Inferred)
- Receptor Binding: The piperazine linker in the target compound may facilitate interactions with ATP-binding pockets in kinases, similar to pyrazino-pyrimidinone-based inhibitors .
- Solubility vs. Permeability : The absence of polar groups (e.g., nitro or carboxylic acid) in the target compound suggests a design emphasis on blood-brain barrier penetration over aqueous solubility, unlike EN300-01639 derivatives .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
